Dopachrome

概述

描述

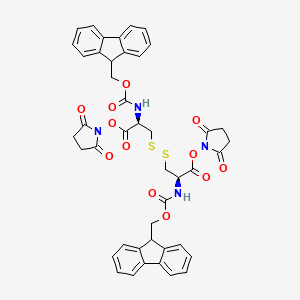

Dopachrome is a chemical compound that plays a crucial role in the biosynthesis of melanin, the pigment responsible for the color of skin, hair, and eyes in humans and other organisms. It is an intermediate product formed during the oxidation of L-DOPA (L-3,4-dihydroxyphenylalanine) and can further tautomerize to form 5,6-dihydroxyindole-2-carboxylic acid (DHICA) or 5,6-dihydroxyindole (DHI) .

作用机制

Target of Action

Dopachrome primarily targets the enzyme This compound Tautomerase (DCT) , also known as Tyrosinase-related protein-2 (TRP2) . DCT is a member of the Tyrosinase-related protein family and plays a crucial role in the distal steps of melanogenesis .

Mode of Action

This compound interacts with its target, DCT, through a process known as This compound conversion . In this conversion, 5,6-dihydroxyindole (DHI) is spontaneously formed through the elimination of the carboxyl group, namely decarboxylation . The non-decarboxylated product 5,6-dihydroxyindole-2-carboxylic acid (DHICA) is also formed in the presence of several factors such as DCT and Cu (II) ion as well as strongly alkaline pH .

Biochemical Pathways

This compound is an intermediate in the biosynthesis of melanin . The conversion of this compound into DHI or DHICA is a key reaction determining the amount of carboxyl groups in eumelanin . This conversion directly determines the properties of the eumelanin produced . The preference of this compound conversion mainly depends on pH, metal ions, and the enzyme DCT .

Pharmacokinetics

It’s known that the pharmacokinetics of l-dopa, a precursor to this compound, can vary greatly between individuals, and factors such as sex, age, and body weight can affect its pharmacokinetics .

Result of Action

The result of this compound’s action is the production of eumelanin , a type of melanin . This antioxidant effect is likely to be derived from the DHICA unit contained in eumelanin .

生化分析

Biochemical Properties

Dopachrome plays a crucial role in the melanin synthesis pathway. It is produced by the diphenol oxidase activity of tyrosinase . The presence of this compound is confirmed spectrophotometrically at 475 nm . It interacts with enzymes like TYRP2 and TYRP1, leading to the production of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) and 5,6-indolequinone-2-carboxylic acid (IQCA) .

Cellular Effects

This compound influences cell function by participating in the melanogenesis pathway, which produces melanin pigment. This pigment is responsible for the coloration of skin, hair, and eyes in animals . Disruptions in this pathway can lead to conditions like oculocutaneous albinism (OCA), which is linked to protein stability and enzyme activity .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to DHICA, a process catalyzed by TYRP2 . In the TYRP1-driven oxidation of DHICA, the formation of IQCA is confirmed . These reactions are part of the melanogenic pathway based on intra-melanosomal domains .

Temporal Effects in Laboratory Settings

In laboratory settings, the diphenol oxidase activity of tyrosinase achieved the maximum production of native this compound at 10 min of incubation at 37 °C . This indicates the temporal stability of this compound in these conditions.

Metabolic Pathways

This compound is involved in the melanin synthesis pathway, a metabolic pathway that produces melanin pigment. This pathway involves interactions with enzymes like TYR, TYRP2, and TYRP1 .

Subcellular Localization

The subcellular localization of this compound is likely within melanosomes, where the melanin synthesis pathway occurs

准备方法

Synthetic Routes and Reaction Conditions: Dopachrome can be synthesized through the oxidation of L-DOPA. The most common method involves the use of tyrosinase, a copper-containing enzyme that catalyzes the hydroxylation of L-DOPA to dopaquinone, which then cyclizes to form this compound . The reaction is typically carried out at a pH of around 6.8 to 7.0 and at room temperature .

Industrial Production Methods: Industrial production of this compound is not widely practiced due to its instability and rapid conversion to other compounds. in laboratory settings, this compound is often prepared fresh from L-DOPA using tyrosinase or other oxidizing agents such as silver oxide .

化学反应分析

Types of Reactions: Dopachrome primarily undergoes decarboxylation and tautomerization reactions. The decarboxylation of this compound leads to the formation of 5,6-dihydroxyindole (DHI), while tautomerization results in 5,6-dihydroxyindole-2-carboxylic acid (DHICA) .

Common Reagents and Conditions:

Decarboxylation: This reaction is facilitated by the presence of this compound tautomerase (DCT) and metal ions such as copper (II) ions.

Tautomerization: This process can occur spontaneously or be catalyzed by enzymes such as this compound tautomerase.

Major Products:

5,6-Dihydroxyindole (DHI): Formed through decarboxylation.

5,6-Dihydroxyindole-2-carboxylic acid (DHICA): Formed through tautomerization.

科学研究应用

Dopachrome has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Melanin Biosynthesis Studies: this compound is a key intermediate in the study of melanin biosynthesis, helping researchers understand the pathways and mechanisms involved in pigment formation.

Antioxidant Research: The conversion products of this compound, such as DHICA, have been studied for their antioxidant properties, which are important in protecting cells from oxidative stress.

Medical Research: this compound and its derivatives are investigated for their potential roles in treating conditions related to melanin production, such as vitiligo and melanoma.

Biological Studies: this compound tautomerase enzymes are studied for their evolutionary significance and roles in various organisms.

相似化合物的比较

Dopachrome is unique in its role as an intermediate in melanin biosynthesis. Similar compounds include:

L-DOPA: The precursor to this compound, involved in the initial stages of melanin synthesis.

Dopaquinone: The immediate precursor to this compound, formed through the oxidation of L-DOPA.

5,6-Dihydroxyindole (DHI): A product of this compound decarboxylation.

5,6-Dihydroxyindole-2-carboxylic acid (DHICA): A product of this compound tautomerization

This compound is distinct due to its ability to undergo both decarboxylation and tautomerization, leading to the formation of two different products that contribute to the properties of melanin .

属性

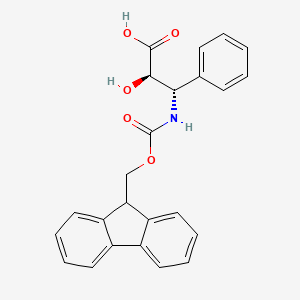

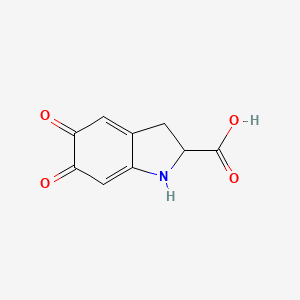

IUPAC Name |

5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10H,1H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNCICVKUHKIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897147, DTXSID101205460 | |

| Record name | Dopachrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dihydro-6-hydroxy-5-oxo-2H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101205460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3571-34-4, 13520-94-0 | |

| Record name | Dopachrome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3571-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopachrome | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopachrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dihydro-6-hydroxy-5-oxo-2H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101205460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOPACHROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA58A6ZW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

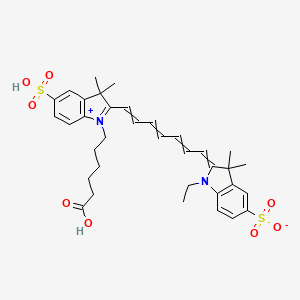

![[2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe](/img/structure/B613750.png)

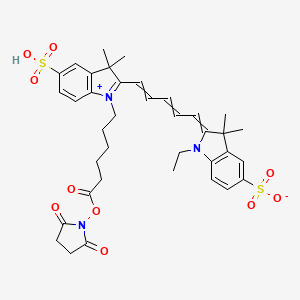

![4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, ethyl ester, (2R)-](/img/structure/B613751.png)

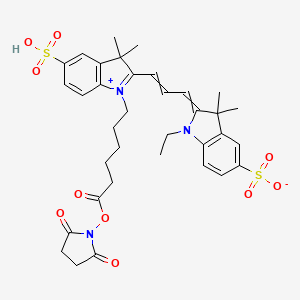

![4-[(Boc)2-guanidino]phenylacetic acid](/img/structure/B613756.png)

![4-cis-[(Boc)2-guanidino]cyclohexane carboxylic acid](/img/new.no-structure.jpg)